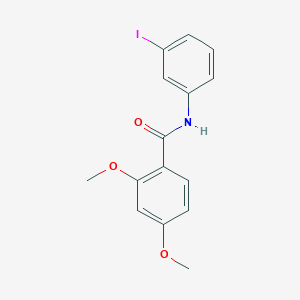![molecular formula C20H20N2O2S B297999 (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297999.png)
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is a thiazolidine derivative, which has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic properties.
作用机制
The mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities through various mechanisms. For example, it has been found to inhibit the production of inflammatory mediators, such as cytokines and prostaglandins, by suppressing the activation of NF-κB and MAPK signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, and by downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. For example, it has been shown to reduce the levels of blood glucose, triglycerides, and cholesterol in diabetic animals. It has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess antibacterial and antifungal activities against various pathogens.
实验室实验的优点和局限性
The advantages of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activities, its ease of synthesis, and its low toxicity. However, the limitations of using this compound include its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research on (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. One direction is to investigate the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo, in order to optimize its therapeutic efficacy. Furthermore, the development of novel derivatives of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one with improved pharmacological properties is also a promising future direction.
合成方法
The synthesis of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been reported in the literature. The compound can be synthesized by the reaction of 2-aminothiazole, 4-ethylbenzaldehyde, and 3-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
科学研究应用
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its pharmacological activities. The compound has been found to possess anti-inflammatory, antimicrobial, antitumor, and antidiabetic properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
属性
产品名称 |
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C20H20N2O2S |
分子量 |
352.5 g/mol |
IUPAC 名称 |
(5E)-2-(4-ethylphenyl)imino-5-[(3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S/c1-4-14-8-10-16(11-9-14)21-20-22(2)19(23)18(25-20)13-15-6-5-7-17(12-15)24-3/h5-13H,4H2,1-3H3/b18-13+,21-20? |
InChI 键 |
QKFXHXIAPJGCTK-ORZNGPHRSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)OC)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC)S2)C |
规范 SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297916.png)
![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)